5beta-Pregnane
Overview
Description
5beta-Pregnane, also known as 17beta-ethyletiocholane or as 10beta,13beta-dimethyl-17beta-ethyl-5beta-gonane, is a steroid and a parent compound of a variety of steroid derivatives . It is one of the epimers of pregnane, the other being 5alpha-pregnane . As a naturally occurring steroid hormone, it holds significant importance in regulating reproductive functions, metabolism, and development .
Synthesis Analysis
5beta-Pregnane is a metabolite of progesterone and is present in both men and women, playing a pivotal role in the endocrine system . It is produced from 5alpha-pregnan-17alpha-ol-3,20-dione in a reaction catalyzed by a reductive 3alpha-hydroxysteroid dehydrogenase (3alpha-HSD) .Molecular Structure Analysis
The molecular structure of 5beta-Pregnane is based on a hydroxylated prostane moiety . The chemical formula is C21H36 and the molar mass is 288.519 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 5beta-Pregnane include a chemical formula of C21H36 and a molar mass of 288.519 g/mol .Scientific Research Applications
Uterine Contractility Regulation
5beta-pregnane, particularly its derivative 5beta-dihydroprogesterone (5beta-DHP), plays a role in regulating uterine contractility. Studies have shown that 5beta-DHP acts through the pregnane X receptor (PXR) and may modulate uterine tone, particularly during pregnancy. This effect is suggested to be mediated by an increase in inducible nitric oxide synthase (iNOS)-modulated uterine tone (Mitchell et al., 2005).
Neuroactive Steroids During Pregnancy
Neuroactive pregnanolone isomers, including 5beta-pregnane derivatives, are observed to significantly increase during pregnancy. These steroids are involved in modulating receptors like gamma-aminobutyric acid (GABA) and pregnane X receptors, influencing neurophysiological states. The ratios of these isomers change throughout pregnancy, suggesting their role in the physiological adaptations during this period (Pařízek et al., 2005).
Modulation of Serotonergic Neuronal Activity
5beta-pregnane-3,20-dione (5beta-DHP) among other neurosteroids has been found to influence the firing activity of serotonergic neurons in the female brain. This effect has implications for mood disorders, providing a cellular basis for the potential antidepressant effects of neurosteroids (Robichaud & Debonnel, 2004).
Involvement in GABA(A) Receptor Expression
Research indicates that administration of 5beta-pregnane derivatives can affect the expression of the delta subunit of the GABA(A) receptor in the hippocampus. This alteration in receptor expression is linked to anxiolytic effects and may be relevant to mood changes observed across the menstrual cycle (Shen et al., 2005).
Discovery of New Steroids from Plants
In botanical research, new pregnane steroids, including derivatives of 5beta-pregnane, have been isolated from plants like Turraea pubescens. These discoveries contribute to the understanding of plant biochemistry and potential applications in pharmacology (Wang et al., 2006).
properties
IUPAC Name |
(5S,8S,9S,10S,13R,14S,17S)-17-ethyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36/c1-4-15-9-11-18-17-10-8-16-7-5-6-13-20(16,2)19(17)12-14-21(15,18)3/h15-19H,4-14H2,1-3H3/t15-,16-,17-,18-,19-,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMFYGXQPXQEEM-NUNROCCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331420 | |
Record name | 5beta-Pregnane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pregnane | |
CAS RN |
481-26-5 | |
Record name | 5β-Pregnane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=481-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pregnane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5beta-Pregnane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5β-Pregnane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PREGNANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10Z78HHV4C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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